2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride

Building Block Procurement Salt Selection Reaction Reproducibility

Choose the hydrochloride salt—not the free base—for precise stoichiometry in amide couplings and reductive aminations. This non-hygroscopic, crystalline solid (m.p. 213–214 °C) eliminates batch variability and avoids the extra neutralization step required with the free amine (CAS 313276-47-0). Proven as the preferred input for a high-yielding (93%) single-step oxazole hydrolysis route to thienyloxazolylacetic acid derivatives. Deploy the 2‑thienyl α‑amino ketone warhead for covalent GPX4 inhibitors (ML162 analogs) with selective lethality in RAS‑mutant cell lines, or leverage the enhanced TPSA (44.71 Ų) for sulfur-mediated hydrogen bonding in fragment-based screening. Standard ≥95% purity across major suppliers ensures consistent reactivity batch to batch.

Molecular Formula C6H8ClNOS
Molecular Weight 177.65 g/mol
Cat. No. B12352316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride
Molecular FormulaC6H8ClNOS
Molecular Weight177.65 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)C[NH3+].[Cl-]
InChIInChI=1S/C6H7NOS.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3H,4,7H2;1H
InChIKeyRNJUEQIEGMCUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride (CAS 70996-65-5) – A Heterocyclic α-Amino Ketone Hydrochloride Building Block


2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride (synonym: 2-Amino-1-thiophen-2-ylethanone hydrochloride) is a small-molecule heterocyclic building block (C₆H₈ClNOS, MW 177.65 g/mol) . It contains a primary amine, a ketone, and a 2-thienyl group, making it a versatile scaffold for constructing amide libraries, heterocyclic arrays, and transition-state analogs . Commercial material is generally offered at ≥95% purity , and the hydrochloride salt ensures defined stoichiometry and improved handling relative to the free base.

Why Generic 2-Thienyl Amino Ketones Cannot Simply Replace 2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride in Synthesis


Although numerous 2-thienyl amino ketones exist, replacing 2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride with a close analog risks altering reaction efficiency and product profile. The hydrochloride salt provides a defined, non-hygroscopic stoichiometric form that avoids the variability and storage instability of the free amine (2-amino-1-(thiophen-2-yl)ethanone, CAS 313276-47-0) . In key patented synthetic routes, the hydrochloride is the preferred input for a high-yielding (93%), single-step hydrolysis of oxazole precursors, underscoring that substitution with the free base would require an additional neutralization step and may lower yield . Furthermore, regioisomeric analogs (e.g., 3-thienyl) or phenyl-based replacements alter the electronic and steric properties of the ketone α-carbon, which can impair performance in enantioselective transformations or bioactive molecule construction.

Quantitative Differential Evidence: 2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Purity Consistency and Handling Stability

The hydrochloride salt consistently achieves higher commercial purity specifications (95–98% ) and offers superior ambient storage stability compared to the free base (2‑amino‑1‑(thiophen‑2‑yl)ethanone, CAS 313276‑47‑0), which is typically supplied at only 95% purity and is prone to discoloration and amine oxidation . In a documented process, the hydrochloride was obtained at 93% yield (recrystallized from ethanol) with a sharp melting point (decomp. 213–214 °C), confirming higher crystallinity and ease of purification .

Building Block Procurement Salt Selection Reaction Reproducibility

2-Thienyl vs. 3-Thienyl Regioisomer: Electronic Impact on Reactivity

The 2‑thienyl ketone in the target compound positions the sulfur atom closer to the carbonyl, increasing the electrophilicity of the α‑carbon relative to the 3‑thienyl isomer [1]. While direct kinetic data are unavailable, the 2‑isomer is exclusively employed as the electrophilic component in thienyloxazolylacetic acid syntheses (US 4,460,596), whereas the 3‑isomer gave lower yields (~17% vs. ~19% for key analogs under standardized conditions) . This electronic differentiation is significant for chemists optimizing acylation or reductive amination steps.

Regiochemistry Acylation Selectivity Medicinal Chemistry SAR

Thienyl vs. Phenyl α-Amino Ketone: Heterocyclic Advantage in Amide Bond Formation

Replacing the phenyl ring in phenacylamine hydrochloride (2‑amino‑1‑phenylethanone hydrochloride) with a 2‑thienyl group introduces a sulfur heteroatom that serves as an additional hydrogen‑bond acceptor and a metabolic soft spot. This distinguishes the compound in fragment‑based drug discovery, where diverse pharmacophores are desired . The 2‑thienyl ring contributed to the unique activity profile of ML162 (a covalent GPX4 inhibitor), which incorporates this α‑amino ketone motif .

Bioisostere Design Hydrogen Bonding Fragment-Based Screening

Scalable Synthesis: High-Yielding Protocol from Commercial Starting Materials

A scalable, single‑step synthesis of 2‑oxo‑2‑(thiophen‑2‑yl)ethan‑1‑aminium chloride starting from 5‑(2‑thienyl)‑4‑methoxycarbonyloxazole and 6 N HCl delivers a 93% yield . This is markedly higher than typical yields for the free base or other salts (e.g., hydrobromide), which often require additional protection/deprotection steps. In contrast, synthesis of the 3‑thienyl isomer required multi‑step sequences with lower overall efficiency [1].

Process Chemistry Route Robustness Cost of Goods

Prioritized Application Scenarios for Procurement of 2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride


Covalent Inhibitor and GPX4-Targeted Library Synthesis

Procure for the installation of a 2‑thienyl α‑amino ketone warhead in covalent inhibitors, exemplified by ML162 . The hydrochloride salt's high crystallinity (m.p. 213–214 °C) ensures precise stoichiometry for amide coupling with chloroacetyl or phenethylamine fragments, a key requirement for generating analogs that selectively kill RAS‑mutant cell lines.

Bioisostere Replacement of Phenacylamine Sca olds in Fragment-Based Screening

Use as a heterocyclic bioisostere for phenacylamine hydrochloride in fragment libraries, leveraging the increased topological polar surface area (TPSA 44.71 Ų) and sulfur‑mediated hydrogen‑bonding interactions . This directly addresses the need for diverse fragment collections targeting kinases, proteases, and metalloenzymes.

Efficient Synthesis of Thienyloxazolylacetic Acid Hypolipidemic Agents

Employ the 93%‑yield, single‑step synthesis from 5‑(2‑thienyl)‑4‑methoxycarbonyloxazole to provide the key α‑amino ketone intermediate for thienyloxazolylacetic acid derivatives with combined hypolipidemic and platelet aggregation‑inhibiting activity (US 4,460,596).

Privileged Building Block for Heterocyclic and Enantioselective Chemistry

Leverage the compound's defined hydrochloride stoichiometry and the electronic influence of the 2‑thienyl group for reliable reductive amination or transamination reactions. This is critical for producing chiral amines and heterocyclic cores with consistent yields across batches.

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